Cas no 1785753-59-4 (methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate)

Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is a versatile synthetic intermediate with applications in organic and medicinal chemistry. Its structure features both an amino ester group and a pyrrole moiety, making it a valuable building block for the synthesis of heterocyclic compounds and bioactive molecules. The ester functionality enhances solubility and reactivity, facilitating further derivatization, while the pyrrole ring contributes to potential pharmacological activity. This compound is particularly useful in peptide mimetics and drug discovery due to its ability to introduce heterocyclic diversity. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its balanced reactivity profile makes it suitable for both academic research and industrial applications.
methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate structure
1785753-59-4 structure
Product Name:methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate
CAS No:1785753-59-4
MF:C8H12N2O2
MW:168.193081855774
CID:5779448
PubChem ID:76784498
Update Time:2025-05-26

methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate
    • EN300-1069456
    • 1785753-59-4
    • Inchi: 1S/C8H12N2O2/c1-12-8(11)7(9)6-10-4-2-3-5-10/h2-5,7H,6,9H2,1H3
    • InChI Key: BXGKUXVJNDOJNP-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CN1C=CC=C1)N)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 57.2Ų

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methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate Related Literature

Additional information on methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate

Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate (CAS No. 1785753-59-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate, identified by its CAS number 1785753-59-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory pathways. The unique structural features of this compound, including its amino and pyrrole functional groups, make it a versatile building block for drug development.

The pyrrole moiety in Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate contributes to its potential biological activity by mimicking natural heterocyclic compounds found in many pharmacologically active agents. Pyrroles are well-known for their role in enzyme inhibition and modulation of neurotransmitter systems, making this compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate has been explored as a precursor in the synthesis of potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to interact with specific biological targets has led to several innovative drug candidates being developed in academic and industrial research settings.

The synthesis of Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations to introduce the desired amino and pyrrole moieties. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity.

One of the most compelling aspects of Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is its role in the development of targeted therapies. Researchers have leveraged its structural flexibility to create derivatives with enhanced binding affinity and selectivity for specific biological receptors. This has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

The pharmaceutical industry has recognized the importance of intermediates like Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate in drug discovery pipelines. Its commercial availability ensures that researchers can efficiently explore new molecular architectures without significant delays in synthesis. This accessibility has fostered collaboration between academic institutions and pharmaceutical companies, accelerating the pace of innovation in medicinal chemistry.

Recent studies have also highlighted the compound's potential in addressing inflammatory diseases. The combination of an amino group and a pyrrole ring allows for interactions with various enzymes and receptors involved in inflammatory pathways. This has prompted investigations into its efficacy as an anti-inflammatory agent, with promising results in early-stage clinical trials.

The chemical properties of Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate make it an excellent candidate for further exploration in drug design. Its solubility profile, stability under various conditions, and reactivity with other functional groups contribute to its versatility as a synthetic intermediate. These attributes have been instrumental in developing novel compounds that exhibit improved pharmacokinetic profiles compared to existing therapies.

In conclusion, Methyl 2-amino-3-(1H-pyrrol-1-yl)propanoate (CAS No. 1785753-59-4) is a pivotal compound in modern pharmaceutical synthesis. Its structural features and synthetic utility have positioned it as a key intermediate in the development of innovative therapeutic agents. As research continues to uncover new applications for this molecule, its importance in drug discovery is likely to grow even further.

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